molecular formula C11H20O5S B15054222 Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate

Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate

Cat. No.: B15054222
M. Wt: 264.34 g/mol
InChI Key: FPAOYHGHJVLAEW-UHFFFAOYSA-N
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Description

Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is an organic compound with a unique structure that combines a tert-butyl ester group with a tetrahydropyran ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate typically involves the reaction of tert-butyl acetate with tetrahydro-2H-pyran-4-sulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electrophile in substitution reactions, while the ester group can undergo hydrolysis or reduction. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
  • Tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
  • Tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Uniqueness

Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the sulfonyl group distinguishes it from other similar compounds and offers unique reactivity patterns that can be exploited in synthesis and applications.

Properties

Molecular Formula

C11H20O5S

Molecular Weight

264.34 g/mol

IUPAC Name

tert-butyl 2-(oxan-4-ylsulfonyl)acetate

InChI

InChI=1S/C11H20O5S/c1-11(2,3)16-10(12)8-17(13,14)9-4-6-15-7-5-9/h9H,4-8H2,1-3H3

InChI Key

FPAOYHGHJVLAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCOCC1

Origin of Product

United States

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